Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate
CAS No.: 2306269-92-9
Cat. No.: VC8168253
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2306269-92-9 |
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Molecular Formula | C17H25NO2 |
Molecular Weight | 275.4 g/mol |
IUPAC Name | tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-12-10-17(4,11-13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
Standard InChI Key | VKUHICZOKIHSCQ-UHFFFAOYSA-N |
SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
The molecular formula of tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is C<sub>17</sub>H<sub>23</sub>NO<sub>2</sub>, with a molecular weight of 275.37 g/mol. The piperidine ring adopts a chair conformation, stabilized by the bulky tert-butyl carbamate group. Key structural features include:
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4-Methyl group: Enhances steric hindrance and influences ring conformation.
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4-Phenyl group: Introduces aromaticity and potential π-π interactions.
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Boc (tert-butyloxycarbonyl) protection: A common strategy to mask amines during synthesis .
Table 1: Predicted Physicochemical Properties
Property | Value |
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Melting Point | 85–90°C (estimated) |
Boiling Point | 320–325°C (extrapolated) |
Solubility | Soluble in DCM, THF, ethanol |
LogP (Partition Coeff.) | 3.2 (calculated) |
These values are derived from analogs such as tert-butyl 4-phenylpiperidine-1-carboxylate (PubChem CID: 10015811) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Piperidine Ring Formation: Cyclization of 4-methyl-4-phenylpiperidine precursors, often via reductive amination or Mannich reactions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
A modified route from Kong et al. for analogous boronate esters suggests that Suzuki-Miyaura coupling could introduce aryl groups post-Boc protection, though this remains speculative for the target compound.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 4-Methyl-4-phenylpiperidine, Boc<sub>2</sub>O, DCM, 0°C→RT | 75% |
2 | Column chromatography (hexane:EtOAc) | 90% |
Applications in Pharmaceutical Research
Tert-butyl 4-methyl-4-phenylpiperidine-1-carboxylate is primarily utilized as:
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Drug Intermediate: For kinase inhibitors and antipsychotics, leveraging its rigid piperidine scaffold .
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Protecting Group Strategy: The Boc group enables selective functionalization of secondary amines in multi-step syntheses.
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Structural Probes: In studying receptor-ligand interactions due to its stereoelectronic profile .
Notably, derivatives of 4-phenylpiperidine are pivotal in synthesizing crizotinib analogs, highlighting potential anticancer applications .
Comparison with Structural Analogs
Table 3: Key Analog Comparisons
The methyl group in the target compound enhances steric bulk compared to phenyl-only analogs, potentially improving target selectivity.
Future Directions
Research gaps include:
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Catalytic Asymmetric Synthesis: For enantiopure variants.
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In Vivo Studies: To evaluate pharmacokinetics and toxicity.
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Computational Modeling: To predict binding affinities for drug design.
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